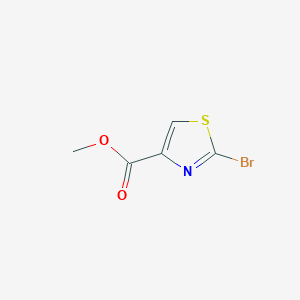

Methyl 2-bromothiazole-4-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of methyl 2-bromothiazole-4-carboxylate involves several key methodologies, highlighting the versatility of synthetic routes. One notable synthesis method involves a one-pot reaction of methyl β-methoxyacrylate, N-bromosuccinimide, H2O, and thiourea, affording methyl 2-aminothiazole-5-carboxylate, which is subsequently transformed into methyl 2-bromothiazole-5-carboxylate via diazotization and bromination with the NaNO2-NaBr-CuSO4 system (Meng Li-li, 2008). Another improved method for synthesis starts with ethyl 2-amino-thiazole-4-carboxylate, synthesized with thiourea and ethyl bromopyruvate by solvent-free reaction, followed by reactions with DMSO and sodium nitrite by diazotization at high temperature to form ethyl 2-bromothiazole-4-carboxylate. The final product, 2-bromo-thiazole-4-carboxy acid, is synthesized through saponification in potash-methanol solvent (Zhou Zhuo-qiang, 2009).

Molecular Structure Analysis

The molecular structure of methyl 2-bromothiazole-4-carboxylate and its derivatives has been extensively studied through spectroscopic and crystallographic techniques. Ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized, with its structure confirmed by X-ray diffraction method. The compound's molecular geometry was optimized using DFT/B3LYP methods, providing insights into the compound’s geometric parameters, vibrational assignments, and chemical shifts (Muhammad Haroon et al., 2018).

Chemical Reactions and Properties

Methyl 2-bromothiazole-4-carboxylate participates in a variety of chemical reactions, showcasing its reactivity and versatility as a chemical intermediate. The compound's ability to undergo various transformations, including diazotization and saponification, underscores its utility in organic synthesis. The reactions are characterized by specific conditions that lead to high purity and yield, demonstrating the compound’s suitability for generating structurally diverse molecules.

Physical Properties Analysis

The physical properties of methyl 2-bromothiazole-4-carboxylate, such as melting point, are determined through standard analytical techniques. These properties are crucial for identifying the compound and assessing its purity. The analytical data obtained through IR, MS(ESI), and 1H-NMR techniques provide comprehensive details on the compound's structure and purity, facilitating its application in further chemical studies and synthesis processes (Zhou Zhuo-qiang, 2009).

Aplicaciones Científicas De Investigación

Synthesis of Other Compounds : Methyl 2-bromothiazole-4-carboxylate is used in the synthesis of various compounds. For instance, it is used in the synthesis of methyl 2-aminothiazole-5-carboxylate, which is then transformed into methyl 2-bromothiazole-5-carboxylate (Meng Li-li, 2008).

Method for Synthesis of Thiazole Carboxylic Acids : An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid has been developed, which is crucial for further chemical research and development (Zhou Zhuo-qiang, 2009).

Potential Schistosomicidal Agents : Research on the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, which are potential schistosomicidal agents, involves the use of ethyl 2-acetamido-5-bromothiazole-4-carboxylate (M. El-kerdawy et al., 1989).

Synthesis of Natural Products : Methyl 2-bromothiazole-4-carboxylate has been used in the total synthesis of natural products like anithiactins A-C and thiasporine A (I. C. Vaaland et al., 2019).

Electrochemical Studies : The electrochemical reduction of 2-bromothiazole has been studied, providing insights into its reactivity and potential applications in electrochemistry (Chang Ji, D. Peters, 1998).

Synthesis of Peptide Antibiotics : It plays a role in the synthesis of parts of macrobicyclic peptide antibiotics, such as cyclothiazomycin (C. Shin et al., 1995).

Anticancer Research : Methyl 2-bromothiazole-4-carboxylate derivatives have been studied for their potential anticancer properties, particularly in inhibiting colon cancer cell proliferation (N. Vale et al., 2017).

Peptide Coupling Reagents : It has been used in the synthesis of peptide coupling reagents, such as 2-bromo-N-methylthiazolium bromide (BMTB), demonstrating higher activity than other established reagents in peptide synthesis (R. Wischnat et al., 2003).

Antimicrobial Activity : Compounds derived from methyl 2-bromothiazole-4-carboxylate have shown broad-spectrum antimicrobial activity against various microorganisms (R. Pittillo, D. Hunt, 1967).

Aldose Reductase Inhibition : Derivatives of methyl 2-bromothiazole-4-carboxylate have been explored as aldose reductase inhibitors with antioxidant activity, potentially relevant in diabetic complications (P. Alexiou, V. Demopoulos, 2010).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H319, H332, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNNKTQWCYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376814 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromothiazole-4-carboxylate | |

CAS RN |

170235-26-4 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)

![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)